![molecular formula C17H25ClN2O3S B3568502 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568502.png)
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide
Overview
Description
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide, also known as CES, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of an enzyme called carbonic anhydrase, which plays a crucial role in various physiological processes.
Mechanism of Action
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide acts as a potent inhibitor of carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. It has also been used to study the role of carbonic anhydrase in bone metabolism and the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide in lab experiments is its high potency and specificity for carbonic anhydrase inhibition. This allows researchers to study the role of carbonic anhydrase in various biological processes with a high degree of precision. However, 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide also has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide, including the development of new carbonic anhydrase inhibitors with improved properties, the study of the role of carbonic anhydrase in cancer and other diseases, and the exploration of new applications for 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide in fields such as drug discovery and biotechnology.
Conclusion:
In conclusion, 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research to study the role of this enzyme in various biological processes. Its unique properties make it a valuable tool for researchers, and there are many potential future directions for research involving 4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide.
Scientific Research Applications
4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons. This reaction is crucial for regulating acid-base balance in the body and is involved in many physiological processes, such as respiration, renal function, and bone metabolism.
properties
IUPAC Name |
4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-3-20(4-2)24(22,23)16-12-13(10-11-15(16)18)17(21)19-14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNBBWLMQKGSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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